SID-530

Catalog No.
S548485
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SID-530

Product Name

SID-530

IUPAC Name

NONE

Solubility

Soluble in DMSO

Synonyms

SID530; SID 530; SID530.

Description

The exact mass of the compound SID-530 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Docetaxel serves as the primary therapeutic component within the SID-530 formulation, possessing a complex molecular structure that defines its pharmaceutical characteristics [7] [8]. The compound exhibits the molecular formula C43H53NO14 with a precise molecular weight of 807.890 grams per mole [7] [33]. The exact mass of docetaxel has been determined through mass spectrometry to be 807.346605 grams per mole [33].

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC43H53NO14 [7] [31]
Molecular Weight807.9 g/mol [31] [33]
Exact Mass807.346605 g/mol [33]
Melting Point186-192°C (decomposition) [34]
Density1.38 g/cm³ [34]
LogP2.456 (estimated) [34]
pKa11.20±0.46 (predicted) [34]

The molecular structure of docetaxel features a complex diterpenoid framework derived from paclitaxel through semi-synthetic modification [8] [14]. The compound contains multiple functional groups including acetate esters, hydroxyl groups, and a characteristic taxane ring system that contributes to its biological activity [8]. Docetaxel demonstrates practically insoluble characteristics in aqueous media, with solubility approximately 1.5 milligrams per milliliter in ethanol and 5 milligrams per milliliter in dimethyl sulfoxide and dimethyl formamide [32] [34].

Structural Characteristics

The three-dimensional configuration of docetaxel exhibits a T-shaped molecular geometry that facilitates its interaction with biological targets [8]. The compound possesses eleven defined stereocenters that contribute to its specific pharmacological properties [10]. The molecular structure includes a phenylpropionate side chain with a tert-butyl carbamate ester and multiple hydroxyl functional groups positioned strategically throughout the taxane backbone [8].

Hydroxypropyl-beta-cyclodextrin as the Complexing Agent

Hydroxypropyl-beta-cyclodextrin functions as the primary complexing agent within the SID-530 formulation, providing enhanced solubility characteristics for the docetaxel molecule [1] [15]. This cyclodextrin derivative possesses the molecular formula C63H112O42 with a molecular weight of approximately 1541.5 grams per mole [15] [18].

Molecular Structure and Properties

PropertyAlpha-CyclodextrinBeta-CyclodextrinHydroxypropyl-Beta-Cyclodextrin
Glucose Units677 (modified)
Molecular Weight972 g/mol1135 g/mol1541.5 g/mol
Cavity Diameter0.47-0.53 nm0.60-0.65 nm0.60-0.65 nm
External Diameter1.46±0.04 nm1.54±0.04 nm1.54±0.04 nm
Cavity Height0.79 nm0.79 nm0.79 nm

Hydroxypropyl-beta-cyclodextrin exhibits a truncated cone-shaped molecular architecture with seven glucose units forming the cyclic oligosaccharide backbone [17] [36]. The hydroxypropyl substitution enhances the aqueous solubility compared to native beta-cyclodextrin while maintaining the essential cavity structure required for guest molecule inclusion [18] [21]. The substitution pattern creates an amorphous mixture of isomers due to the random distribution of hydroxypropyl groups on the available hydroxyl positions [21].

Complexing Mechanism

The complexing mechanism of hydroxypropyl-beta-cyclodextrin involves the formation of inclusion complexes through hydrophobic interactions within the cyclodextrin cavity [19] [21]. The hydrophobic interior cavity can accommodate lipophilic molecules while the hydrophilic exterior surface ensures water solubility of the resulting complex [17] [18]. In the case of SID-530, several molecules of hydroxypropyl-beta-cyclodextrin may encircle the relatively large docetaxel molecule to form higher-order non-inclusion complexes or aggregates [1].

Molecular Interactions within the Formulation

The molecular interactions within SID-530 involve complex formation between docetaxel and hydroxypropyl-beta-cyclodextrin through multiple mechanisms that enhance drug solubility and stability [1] [12]. The formation of these complexes occurs through hydrophobic interactions, hydrogen bonding, and van der Waals forces that stabilize the drug-cyclodextrin association [19] [21].

Complex Formation Dynamics

The interaction between docetaxel and hydroxypropyl-beta-cyclodextrin in SID-530 results in dynamic equilibrium between bound and unbound drug molecules [21]. The complexes undergo constant formation and dissociation on a milli- to microsecond timescale in aqueous solutions [21]. This dynamic behavior ensures that upon administration, the formulation readily releases free docetaxel that subsequently equilibrates with plasma proteins [1].

Thermodynamic Characteristics

Research on cyclodextrin inclusion complexes demonstrates that complex formation occurs spontaneously with favorable thermodynamic parameters [19]. The binding process exhibits high entropy and lower enthalpy interactions, characteristic of hydrophobic interactions accompanied by water molecule release from the cyclodextrin cavity [19]. The presence of hydrophobic groups in docetaxel increases the affinity for cyclodextrin cavity inclusion [19].

Stabilization Mechanisms

The incorporation of povidone K12 as a polymeric stabilizer in SID-530 provides additional stabilization through multiple mechanisms [1] [37]. Povidone K12 possesses the molecular formula (C6H9NO)n with molecular weights ranging from 3000 to 7000 daltons for the K12 grade [37] [40]. The polymer exhibits excellent solubility in water and many organic solvents, contributing to the overall stability of the formulation [37].

Povidone GradeMolecular Weight RangeProperties
K123,000-7,000Water-soluble, low viscosity
K158,000-12,000Intermediate molecular weight
K1710,000-16,000Enhanced binding properties
K2530,000-40,000Higher viscosity grade
K3045,000-58,000Standard pharmaceutical grade

Structural Analysis and Characterization Methods

The characterization of SID-530 and similar cyclodextrin inclusion complexes requires multiple analytical techniques to confirm complex formation and determine structural characteristics [24] [28]. These methods provide complementary information about the molecular interactions, thermal behavior, and solid-state properties of the formulation.

Spectroscopic Characterization Methods

Fourier Transform Infrared spectroscopy serves as a fundamental technique for confirming inclusion complex formation between docetaxel and hydroxypropyl-beta-cyclodextrin [24] [41]. The method detects changes in characteristic functional group frequencies that indicate molecular interactions within the complex [41] [42]. Typical observations include broadening or shifting of hydroxyl bands, disappearance of drug-specific peaks, and emergence of new spectral features characteristic of the inclusion complex [41] [46].

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the inclusion complex formation [12] [24]. Proton Nuclear Magnetic Resonance analysis reveals changes in chemical shift patterns and peak splitting that indicate drug molecule insertion into the cyclodextrin cavity [12]. The technique can identify specific molecular regions involved in the complexation process and provide insights into the stoichiometry of the formed complexes [12].

Thermal Analysis Techniques

Differential Scanning Calorimetry represents a critical analytical method for characterizing the thermal behavior of SID-530 and related cyclodextrin complexes [24] [28]. The technique detects changes in melting points, decomposition temperatures, and enthalpy values that confirm complex formation [24] [45]. Typical observations include disappearance of drug melting endotherms, shifts in decomposition temperatures, and changes in enthalpy values compared to individual components [28] [48].

Analysis MethodKey ObservationsSignificance
DSCDisappearance of drug melting peakConfirms complex formation
DSCShift in decomposition temperatureIndicates drug-cyclodextrin interaction
DSCChange in enthalpy valuesQuantifies interaction strength
TGAModified degradation patternDemonstrates thermal stabilization
TGAAbsence of drug volatilization peakConfirms drug encapsulation

Thermogravimetric Analysis provides complementary thermal characterization data by monitoring mass changes as a function of temperature [45] [48]. The method can distinguish between physical mixtures and true inclusion complexes based on the thermal degradation patterns and water loss profiles [45].

X-ray Diffraction Analysis

Powder X-ray Diffraction serves as a definitive method for confirming the formation of inclusion complexes and determining their crystalline nature [24] [27] [29]. The technique reveals changes in diffraction patterns that indicate complex formation, including the appearance of new peaks, disappearance of characteristic drug peaks, and overall changes in crystallinity [29]. For SID-530 and similar freeze-dried complexes, the analysis typically shows amorphous diffraction patterns confirming the non-crystalline nature of the formed complexes [24] [28].

Mass Spectrometry Applications

Mass spectrometry techniques provide precise molecular weight determination and fragmentation pattern analysis for docetaxel and its complexes [44] [47]. Electrospray ionization tandem mass spectrometry enables sensitive detection and quantification of docetaxel with characteristic molecular ion peaks at mass-to-charge ratio 808 for the protonated molecular ion [44] [47]. The technique generates specific product ions including fragments at mass-to-charge ratios 527, 509, 327, and 281 that serve as diagnostic markers for docetaxel identification [47].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023

Explore Compound Types